2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H4Cl2FNO and a molecular weight of 208.02 g/mol . This compound is characterized by the presence of chloro, fluoro, and hydroxy groups attached to a benzimidoyl chloride structure. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-fluoroaniline with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting intermediate is then treated with thionyl chloride to form the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: This compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in electrophilic and nucleophilic reactions, respectively, while the hydroxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride can be compared with other similar compounds, such as:
- 2-Chloro-4-fluoro-N-hydroxybenZimidoyl chloride
- 2-Chloro-3-fluoro-N-methoxybenZimidoyl chloride
- 2-Bromo-3-fluoro-N-hydroxybenZimidoyl chloride
These compounds share similar structural features but differ in the position and nature of substituents. The unique combination of chloro, fluoro, and hydroxy groups in this compound gives it distinct reactivity and applications .
Eigenschaften
Molekularformel |
C7H4Cl2FNO |
---|---|
Molekulargewicht |
208.01 g/mol |
IUPAC-Name |
2-chloro-3-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4Cl2FNO/c8-6-4(7(9)11-12)2-1-3-5(6)10/h1-3,12H |
InChI-Schlüssel |
WCCGPXDOZPMIQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)Cl)C(=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.